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Beta-Amyloid (15-36) -

Beta-Amyloid (15-36)

Catalog Number: EVT-247362
CAS Number:
Molecular Formula:
Molecular Weight: 2336.8
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Product Introduction

Overview

Beta-Amyloid (15-36) is a peptide fragment derived from the larger beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is part of a series of peptides that arise from the cleavage of the amyloid precursor protein. Beta-Amyloid (15-36) has garnered attention due to its potential role in amyloid plaque formation and neurodegeneration.

Source

Beta-Amyloid peptides are generated through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase. The production of these peptides, including Beta-Amyloid (15-36), occurs primarily in the brain, where they can aggregate and form plaques that are characteristic of Alzheimer's disease pathology .

Classification

Beta-Amyloid (15-36) falls under the classification of neuropeptides and is categorized specifically as an amyloid peptide. It is a fragment of the broader class of beta-amyloid peptides, which vary in length from 39 to 43 amino acids, with Beta-Amyloid (15-36) being a truncated version that retains certain bioactive properties associated with longer forms .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (15-36) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. This technique is advantageous for synthesizing peptides that are difficult to produce due to their propensity to aggregate.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching the first amino acid to a resin. Subsequent amino acids are added one at a time, with each coupling reaction monitored for completion using techniques such as ninhydrin tests.
  2. Cleavage and Purification: Once the peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid and purified through reverse-phase high-performance liquid chromatography (RP-HPLC). This purification step is crucial for achieving high purity levels, often exceeding 90% .
Molecular Structure Analysis

Structure

Beta-Amyloid (15-36) consists of 22 amino acids and exhibits a specific sequence that contributes to its ability to aggregate. The molecular structure includes regions that can adopt beta-sheet conformations, which are critical for its aggregation properties.

Data

The molecular formula for Beta-Amyloid (15-36) can be represented as C99_{99}H113_{113}N19_{19}O21_{21}, reflecting its complex composition. Structural analyses often utilize techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized peptides .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (15-36) participates in various chemical reactions, primarily involving aggregation into larger oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.

Technical Details

  1. Aggregation: The aggregation process begins with monomeric forms of Beta-Amyloid (15-36) associating into dimers, trimers, and eventually forming insoluble fibrils.
  2. Fibril Formation: The transition from soluble monomers to insoluble fibrils is characterized by conformational changes that stabilize beta-sheet structures, which are resistant to proteolytic degradation.
Mechanism of Action

Process

The mechanism by which Beta-Amyloid (15-36) contributes to neurotoxicity involves several pathways:

  1. Neuroinflammation: Aggregated forms can activate microglial cells, leading to inflammation and neuronal damage.
  2. Calcium Dysregulation: Beta-Amyloid aggregates can disrupt calcium homeostasis in neurons, contributing to cell death.
  3. Synaptic Dysfunction: The presence of Beta-Amyloid can impair synaptic function, leading to cognitive decline associated with Alzheimer's disease .

Data

Studies have shown that even low concentrations of Beta-Amyloid (15-36) can induce significant neurotoxic effects in neuronal cultures, highlighting its potency as a neurotoxic agent .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (15-36) is typically a white powder at room temperature and exhibits solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  1. Stability: The peptide is relatively stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to heat.
  2. Aggregation Propensity: It has a high tendency to aggregate into oligomers under physiological conditions, which is a significant factor in its biological activity.

Relevant data indicate that environmental factors significantly influence its stability and aggregation behavior .

Applications

Scientific Uses

Beta-Amyloid (15-36) serves several important roles in scientific research:

  1. Alzheimer's Disease Research: It is used extensively as a model peptide for studying amyloid aggregation mechanisms and testing potential therapeutic agents aimed at preventing or reversing aggregation.
  2. Biomarker Studies: Researchers investigate its levels in biological fluids as potential biomarkers for Alzheimer's disease progression.
  3. Drug Development: The peptide is utilized in screening assays for compounds that may inhibit amyloid aggregation or promote clearance from the brain .
Molecular Architecture & Aggregation Dynamics of Beta-Amyloid (15-36)

Structural Motifs in Beta-Amyloid (15-36) Fragment

Cross-β Sheet Organization and Protofilament Packing

The Aβ(15-36) fragment adopts a characteristic cross-β sheet structure, the hallmark of amyloid fibrils. This architecture features β-strands running perpendicular to the fibril axis, with hydrogen bonds parallel to the axis, creating a highly stable scaffold. Within this framework, residues 17-21 (Lys-Leu-Val-Phe-Phe, KLVFF) and 30-36 (Ala-Ile-Ile-Gly-Leu-Met-Val) form the primary β-sheet regions (β1 and β2 respectively) connected by a loop/turn stabilized by a salt bridge between Asp23 and Lys28 [5] [8]. Solid-state NMR and molecular dynamics simulations reveal that the U-shaped architecture is remarkably conserved across polymorphs, with the two β-sheets oriented approximately 90 degrees relative to each other [8].

Protofilament packing involves intimate face-to-face interactions primarily mediated by the KLVFF motifs (β1 sheets) from adjacent peptide layers. These interfaces are stabilized by extensive van der Waals contacts and complementary side-chain interdigitation, particularly involving Val18, Phe19, and Phe20. The C-terminal β2 sheet (residues 30-36) contributes to packing through hydrophobic contacts involving Ile31, Ile32, and Met35. Molecular dynamics simulations at 330 K demonstrate that residues within the β-sheet regions exhibit significantly lower root-mean-square fluctuations (RMSF < 1.0 Å) compared to loop residues (RMSF ~ 2.5 Å), indicating the rigidity of the cross-β core [8]. The D23-K28 salt bridge dynamically exchanges between intra-chain and inter-chain configurations, contributing to turn stabilization and modulating packing efficiency [8].

Table 1: Key Structural Elements and Interactions in Aβ(15-36) Cross-β Architecture

Structural ElementResidue RangeKey ResiduesStabilizing InteractionsDynamic Properties
β1 Strand17-21V18, F19, F20Hydrophobic packing, π-stacking (F19/F20)Low fluctuation (RMSF < 1.0 Å)
Turn/Loop23-29D23, K28D23-K28 salt bridge (intra/inter-chain)Moderate fluctuation (RMSF ~ 1.5-2.5 Å), salt bridge exchange
β2 Strand30-36I31, I32, M35Hydrophobic packing, van der Waals contactsLow fluctuation (RMSF < 1.0 Å), I31-I32 packing critical
Protofilament InterfaceN/AF19, F20 (β1); I31, I32 (β2)Steric zipper interactions, side-chain interdigitationStability dependent on interface size and register

Conformational Polymorphism in Soluble Oligomers

Aβ(15-36) exhibits significant conformational polymorphism, evident in soluble oligomeric intermediates. These polymorphs differ in the specific segments participating in β-sheet formation and their relative orientation. Segmental polymorphism arises because multiple regions within Aβ(15-36) can form steric zippers—tightly mated pairs of β-sheets held together by interdigitating side chains [5] [8]. Key polymorphic interfaces identified through microcrystal structures include segments 16-21 (LVFFAE), 27-32 (GSNKGA), and 35-42 (AIIGLMV) [8].

Oligomers formed from Aβ(15-36) display distinct structural features:

  • Parallel vs. Antiparallel β-Sheets: Polymorphs can exhibit either parallel (e.g., model 16-21P) or antiparallel (e.g., model 16-21AP) β-sheet arrangements within their steric zippers. Antiparallel arrangements, observed in structures derived from the D23N Iowa mutant, often display altered stability and solvent exposure compared to parallel configurations [8].
  • Variable Turn Locations: While the U-turn typically involves residues 23-29, its precise geometry and the register of the β-strands differ between polymorphs. This variability affects the solvent accessibility of hydrophobic residues and the stability of the D23-K28 salt bridge.
  • Interface Size and Composition: Larger interfaces, such as those involving residues 30-42, confer greater stability due to increased hydrophobic burial and contact surface area. Smaller interfaces (e.g., 16-21) are more dynamic [8].

This polymorphism manifests in oligomers with diverse morphologies (spherical, annular, protofibrillar) and toxicities. Polymorphs with exposed hydrophobic clusters, particularly around the KLVFF region, exhibit enhanced membrane binding and disruption capabilities [5].

Table 2: Characteristics of Aβ(15-36) Segmental Polymorphs

Polymorph TypeCore Segmentβ-Sheet ArrangementKey Stabilizing InteractionsRelative StabilityPotential Pathological Relevance
16-21PLVFFAE (16-21)Parallel β-sheetsPhe19-Phe19' stacking, V18-A21' packingModerateEarly oligomer formation, membrane disruption
16-21APLVFFAE (16-21)Antiparallel β-sheetsF19-F20' contacts, altered salt bridge dynamicsLower than parallelAssociated with D23N mutant toxicity
27-32GSNKGA (27-32)Parallel β-sheetsAsn27-Lys28 polar contacts, Gly29-Ala30 packingModerateAlters turn dynamics and salt bridge
35-42AIIGLM (35-40)Parallel β-sheetsIle31-Ile32' hydrophobic core, Met35 packingHighCore of mature fibrils, stability
30-42AIIGLMV (30-36)Parallel β-sheetsExtended hydrophobic interface (I31, I32, L34, M35, V36)HighestPredominant in compact fibrillar aggregates

Aggregation Pathways and Kinetics

Nucleation-Dependent Fibrillization Mechanisms

Aβ(15-36) aggregation follows a nucleation-dependent polymerization mechanism characterized by distinct kinetic phases: lag (nucleation), growth (elongation), and plateau (saturation). This process is strongly accelerated by secondary nucleation pathways where existing fibril surfaces catalyze the formation of new oligomers [4] [7].

  • Primary Nucleation: An initial slow, thermodynamically unfavorable step where monomers associate to form unstable oligomers that eventually reach a critical nucleus size. For Aβ(15-36), this involves the conformational transition of monomers from random coil/α-helix to β-sheet, particularly within the KLVFF region, forming small oligomers (dimers to tetramers) [5] [7].
  • Elongation: Monomers or small oligomers add onto the ends of existing fibrils or protofibrils. This phase exhibits exponential growth once stable nuclei are formed. Aβ(15-36) elongation is dominated by the docking of monomers via their KLVFF motifs onto the exposed β-sheet edges of protofibrils [5].
  • Secondary Nucleation: The dominant mechanism generating new aggregates in Aβ systems. Fibril surfaces act as catalytic platforms for the formation of new oligomers, likely through templated conversion or surface-mediated conformational change of monomers. This autocatalytic process leads to explosive growth in aggregate number and mass once a critical fibril surface area is reached [4] [7]. Mathematical modeling based on spatially extended nucleation-aggregation-fragmentation equations indicates that secondary nucleation is responsible for >90% of the toxic oligomers formed during Aβ aggregation under physiological conditions [4]. Fragmentation of fibrils, while less prominent in Aβ than in some other amyloids, also contributes to increasing the number of growth-competent ends.

The lag phase duration is highly sensitive to peptide concentration, temperature, pH, and agitation. Seeding with preformed fibrils drastically shortens or eliminates the lag phase by providing templates for elongation. Environmental factors promoting β-sheet formation (e.g., moderate ionic strength, slight acidic pH) accelerate nucleation [5] [7].

Role of Hydrophobic Core Residues (e.g., KLVFF Motif)

The central hydrophobic cluster (CHC), ¹⁷KLVFF²¹, is the primary driver of Aβ(15-36) self-assembly. This motif mediates the initial hydrophobic collapse and subsequent stabilization of aggregates through multiple interactions:

  • Hydrophobic Packing: Val18, Phe19, and Phe20 form a compact hydrophobic core within and between β-sheets. Mutations like F19A or F20A drastically reduce aggregation propensity. Molecular dynamics simulations reveal that Phe19 and Phe20 engage in dense van der Waals contacts and π-π stacking interactions, creating a tightly packed steric zipper interface [3] [5]. Free energy calculations show that the burial of these hydrophobic residues provides the major thermodynamic driving force for aggregation, contributing -2 to -3 kcal/mol per residue [3].
  • Nucleation Efficiency: The KLVFF sequence is exceptionally efficient at nucleating β-sheet formation. It acts as the primary site for both primary and secondary nucleation. Kinetic studies show that peptides containing KLVFF nucleate fibrillization orders of magnitude faster than scrambled or mutant versions [5].
  • Oligomer Stability and Toxicity: KLVFF-containing oligomers are particularly stable and cytotoxic. Their stability arises from the burial of hydrophobic surface area and formation of extensive cross-β hydrogen bonding networks involving backbone atoms of Leu17, Val18, Phe19, and Phe20. This motif is also a primary site for interactions with cell membranes, leading to disruption, and for binding to other proteins like tau, potentially exacerbating pathology [3] [5] [7].
  • Modulation by Flanking Residues: Lys16 enhances solubility and initial monomer interactions via electrostatic forces, while Ala21 and Glu22 (if present in slightly longer fragments) can modulate interactions. The charged N-terminus (Lys16) can form transient salt bridges or polar contacts with other residues (e.g., Asp23), influencing the early oligomer conformations [5].

Small molecules designed to target the KLVFF motif (e.g., via aromatic stacking or hydrophobic complementarity) effectively inhibit aggregation. Molecular dynamics simulations of inhibitors like D-Trp-Aib show binding to Phe19/Phe20, disrupting the hydrophobic core and preventing β-sheet formation within the nucleus [3] [5].

Table 3: Contribution of Hydrophobic Core Residues in Aβ(15-36) to Aggregation

ResiduePosition in KLVFFRole in AggregationImpact of MutationKey Interactions
Lys16N-terminal flankModulates solubility, initial monomer contacts; can form salt bridgesK16A: Increased hydrophobicity accelerates nucleation but may reduce specificityElectrostatic interactions with Asp23/Asp7; solvent exposure
Leu17L¹⁷ in KLVFFHydrophobic core initiation; β-strand initiationL17A: Reduced aggregation rate & extentVan der Waals contacts with V18, F19, F20; backbone H-bonding
Val18V¹⁸ in KLVFFCore hydrophobic packing; side-chain interdigitationV18A: Significant reduction in fibril stability & elongation rateVan der Waals contacts with L17, F19, F20, I31; critical for steric zipper
Phe19F¹⁹ in KLVFFCentral hydrophobic & aromatic stacking; primary nucleation siteF19A: Drastic loss of aggregation propensity & toxicityπ-π stacking with F19'/F20'; van der Waals; key target for inhibitors
Phe20F²⁰ in KLVFFHydrophobic & aromatic stacking; interface formationF20A: Severe impairment of fibril formation and oligomer stabilityπ-π stacking with F19/F19'; hydrophobic packing with I31/V36
Ala21/ Glu22C-terminal flankModulates turn formation; charge effects (E22)A21G/E22Q: Alters fibril morphology & kineticsA21: Packing with V18; E22: Potential salt bridge with K16

Properties

Product Name

Beta-Amyloid (15-36)

Molecular Weight

2336.8

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